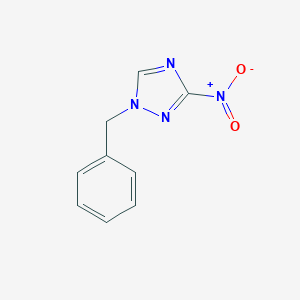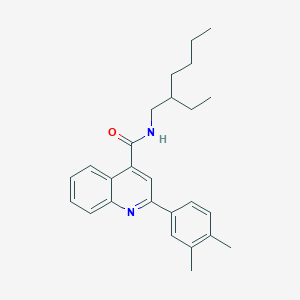
1-benzyl-3-nitro-1H-1,2,4-triazole
Übersicht
Beschreibung
1-benzyl-3-nitro-1H-1,2,4-triazole is a derivative of 3-nitro-1H-1,2,4-triazole . The 1,2,4-triazole ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is unique and allows them to interact with a variety of receptors and enzymes . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For instance, the IR spectrum of a derivative showed peaks corresponding to C–H stretching in the triazole ring, C=O stretching, and C–O stretching .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been analyzed using various techniques . For example, the 1H NMR spectrum of a derivative showed signals corresponding to various protons in the molecule .Wissenschaftliche Forschungsanwendungen
Antitrypanosomal and Antileishmanial Activity
1-Benzyl-3-nitro-1H-1,2,4-triazole derivatives have demonstrated significant activity in scientific research, particularly in the field of medicinal chemistry. Notable findings include:
Antitrypanosomal Agents : Compounds based on 3-nitro-1H-1,2,4-triazole have shown remarkable in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives were more potent than the reference drug benznidazole, indicating potential as antitrypanosomal agents (Papadopoulou et al., 2012).
Antileishmanial Activity : Additionally, certain 3-nitro-1H-1,2,4-triazole derivatives exhibited moderate activity against Leishmania donovani, suggesting their potential in treating leishmaniasis (Papadopoulou et al., 2011).
Antimycobacterial Properties
3-nitro-1H-1,2,4-triazole derivatives also show promise in antimicrobial applications:
- Activity Against Mycobacteria : A series of 3-benzylsulfanyl derivatives of 1,2,4-triazole were synthesized and evaluated for their antimycobacterial activity against various strains of Mycobacterium, including M. tuberculosis. These compounds exhibited moderate antimycobacterial activity, highlighting their potential in treating bacterial infections (Klimesová et al., 2004).
Applications in High-Energy Materials
1-Benzyl-3-nitro-1H-1,2,4-triazole and its derivatives have also found applications in the field of high-energy materials:
High-Density Energetic Salts : Salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, making them suitable for applications in explosives and propellants (Thottempudi & Shreeve, 2011).
Electrochemical Applications : The electrolytic oxidation of 3-nitro-1,2,4-triazole anions has been studied, leading to the formation of N-substituted phenyl-3-nitro-1,2,4-triazoles. This research has implications for the development of novel electrode transformations and electrochemical processes (Petrosyan et al., 1988).
Corrosion Inhibition
1-Benzyl-3-nitro-1H-1,2,4-triazole derivatives have also been studied for their potential as corrosion inhibitors:
- Inhibitors in Acid Media : Triazole Schiff bases were investigated as corrosion inhibitors on mild steel in acidic environments. The studies showed that these compounds are effective in preventing corrosion, providing valuable insights into their application in material science and engineering (Chaitra et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-3-nitro-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)9-10-7-12(11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKSDGCKRNHUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-nitro-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B442706.png)
![4-Benzyl-1-{4-[(2-bromophenoxy)methyl]benzoyl}piperidine](/img/structure/B442708.png)
![4-[(4-tert-butylphenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B442711.png)
![4-[(4-Benzhydryl-1-piperazinyl)carbonyl]-2-(3,4-dichlorophenyl)quinoline](/img/structure/B442713.png)
![9,9-Dimethyl-5-propanoyl-6-(2-sec-butoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442714.png)
![N-{8-[(1,3-benzodioxol-5-ylcarbonyl)amino]octyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B442716.png)


![4-({3-[4-(Acetyloxy)-3-ethoxybenzylidene]-2-oxocyclopentylidene}methyl)-2-ethoxyphenyl acetate](/img/structure/B442721.png)
![N,N-dibenzyl-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B442723.png)

![3-chloro-N-(7-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}heptyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B442726.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)octanamide](/img/structure/B442727.png)
